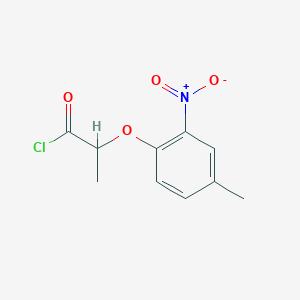
2-(4-Methyl-2-nitrophenoxy)propanoyl chloride
描述
2-(4-Methyl-2-nitrophenoxy)propanoyl chloride is an organic compound with the molecular formula C10H10ClNO4. It is used primarily in proteomics research and has applications in various scientific fields .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-2-nitrophenoxy)propanoyl chloride typically involves the reaction of 4-methyl-2-nitrophenol with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity .
化学反应分析
Types of Reactions
2-(4-Methyl-2-nitrophenoxy)propanoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-(4-Methyl-2-nitrophenoxy)propanoic acid.
Common Reagents and Conditions
Substitution: Pyridine or triethylamine as a base, room temperature to moderate heating.
Reduction: Hydrogen gas with a palladium catalyst, room temperature to moderate heating.
Hydrolysis: Water or aqueous base, room temperature.
Major Products Formed
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
2-(4-Methyl-2-nitrophenoxy)propanoic acid: Formed from hydrolysis.
科学研究应用
2-(4-Methyl-2-nitrophenoxy)propanoyl chloride is used in various scientific research applications, including:
Proteomics Research: It is used to modify proteins and peptides for mass spectrometry analysis.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: It is used in the synthesis of polymers and other advanced materials.
作用机制
The mechanism of action of 2-(4-Methyl-2-nitrophenoxy)propanoyl chloride involves its reactivity with nucleophiles. The acyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, peptides, and other molecules. This reactivity is exploited in proteomics to label and identify proteins .
相似化合物的比较
Similar Compounds
2-Methyl-2-(4-nitrophenoxy)propanoyl chloride: Similar in structure but with a different substitution pattern on the aromatic ring.
2-(4-Methyl-2-nitrophenoxy)propanoic acid: The hydrolyzed form of the acyl chloride.
Uniqueness
2-(4-Methyl-2-nitrophenoxy)propanoyl chloride is unique due to its specific reactivity and applications in proteomics research. Its ability to form stable covalent bonds with nucleophiles makes it a valuable tool in the modification and analysis of proteins .
属性
IUPAC Name |
2-(4-methyl-2-nitrophenoxy)propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO4/c1-6-3-4-9(8(5-6)12(14)15)16-7(2)10(11)13/h3-5,7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOJOTMFPMSXRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



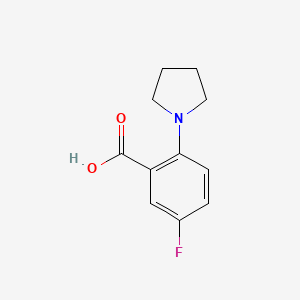

![[5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazol-3-yl]methanol](/img/structure/B1452678.png)



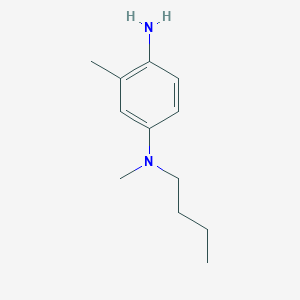
![3-{[1-(Pyridin-4-yl)ethyl]sulfamoyl}thiophene-2-carboxylic acid](/img/structure/B1452686.png)
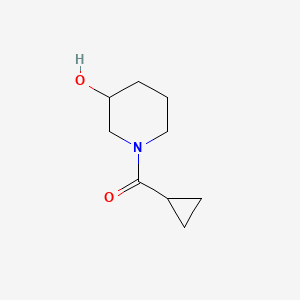
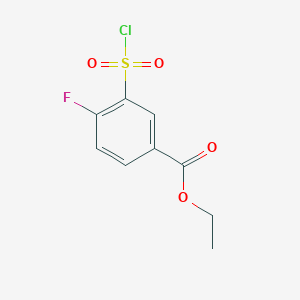
![1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine](/img/structure/B1452690.png)


